Glyceryl tri(pentadecanoate-D29)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

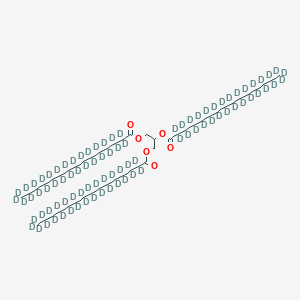

Glyceryl tri(pentadecanoate-D29) is a deuterated triglyceride compound with the chemical formula C48H5D87O6. It is a labeled analog of glyceryl tripentadecanoate, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glyceryl tri(pentadecanoate-D29) typically involves the esterification of glycerol with deuterated pentadecanoic acid. The reaction is carried out under anhydrous conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote esterification, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of glyceryl tri(pentadecanoate-D29) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated pentadecanoic acid and glycerol. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

Glyceryl tri(pentadecanoate-D29) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

- Isotope Labeling : Glyceryl tri(pentadecanoate-D29) serves as a stable isotope-labeled compound, facilitating the tracing of reaction mechanisms in organic and analytical chemistry. Its deuterium labeling enhances the resolution in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology

- Metabolic Studies : The compound is utilized in metabolic studies to investigate lipid metabolism pathways. Its incorporation into biological systems allows researchers to track metabolic processes and understand the dynamics of lipid interactions within cells .

- Lipid Homeostasis : It plays a role in studying lipid homeostasis and the effects of fatty acids on cellular functions, particularly in understanding diseases related to lipid metabolism .

Medicine

- Drug Delivery Systems : Glyceryl tri(pentadecanoate-D29) is being explored for its potential use in drug delivery systems due to its ability to mimic natural triglycerides, enhancing the bioavailability of therapeutic agents.

- Biomarker Research : Its unique properties make it a candidate for use as a biomarker in clinical studies, particularly in assessing metabolic disorders and liver diseases .

Industry

- Lubricants Development : The compound is employed in the formulation of high-performance lubricants, benefiting from its stability and performance characteristics compared to traditional lubricants.

- Analytical Chemistry Standards : It serves as a reference standard in analytical chemistry, particularly in lipidomics studies where precise quantification of lipid species is required .

Case Study 1: Metabolic Pathway Analysis

A study utilized glyceryl tri(pentadecanoate-D29) to trace the metabolic pathways of lipids in liver tissues. The deuterium labeling allowed for precise tracking of triglyceride metabolism, revealing insights into how different fatty acids influence liver function and disease progression.

Case Study 2: Drug Delivery Research

Research focused on using glyceryl tri(pentadecanoate-D29) as a carrier for anticancer drugs demonstrated enhanced delivery efficiency. The study highlighted its ability to improve drug solubility and stability, leading to better therapeutic outcomes in preclinical models.

Mécanisme D'action

The mechanism of action of glyceryl tri(pentadecanoate-D29) involves its incorporation into biological systems where it mimics the behavior of natural triglycerides. The deuterium labeling allows for precise tracking and analysis of metabolic pathways. The compound interacts with enzymes and receptors involved in lipid metabolism, providing insights into biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Glyceryl tripentadecanoate

- Glyceryl tri(hexadecanoate)

- Glyceryl tri(octadecanoate)

Uniqueness

Glyceryl tri(pentadecanoate-D29) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Compared to its non-deuterated counterparts, it offers better traceability in research applications, making it a valuable tool in scientific investigations.

Activité Biologique

Glyceryl tri(pentadecanoate-D29) is a glycerol ester that has garnered attention in lipid metabolism studies due to its potential biological activities. This article delves into the compound's biochemical properties, cellular effects, and its implications in various biological systems, supported by research findings and data.

Chemical Structure and Properties

Glyceryl tri(pentadecanoate-D29) is a triacylglycerol (TAG) derivative where the fatty acid chain consists of pentadecanoic acid (C15:0), specifically labeled with deuterium (D29). This isotopic labeling allows for precise tracking in metabolic studies.

Key Properties:

- Molecular Formula: C45H87O6

- Molecular Weight: 755.14 g/mol

- Fatty Acid Composition: 3 molecules of pentadecanoate

Lipid Metabolism

Glyceryl tri(pentadecanoate-D29) plays a significant role in lipid metabolism, particularly in the synthesis and degradation of triglycerides. Research indicates that it can influence metabolic pathways associated with obesity and insulin resistance. For example, studies using stable isotope-labeled substrates have shown that this compound can serve as a substrate for diacylglycerol (DAG) and TAG synthesis, providing insights into its metabolic fate in various tissues .

Table 1: Metabolic Pathways Involving Glyceryl tri(pentadecanoate-D29)

| Pathway | Effect | Reference |

|---|---|---|

| TAG Synthesis | Substrate for DAG production | |

| Lipid Homeostasis | Restores lipid balance | |

| Insulin Sensitivity | Potential modulation of pathways |

Cellular Effects

The compound's influence on cellular processes has been documented in various studies. It appears to modulate cell signaling pathways that are critical for maintaining cellular homeostasis.

Antimicrobial Activity

Preliminary studies suggest that glyceryl tri(pentadecanoate-D29) may exhibit antimicrobial properties, potentially inhibiting bacterial growth by interfering with membrane integrity or metabolic functions. This property is particularly relevant in the context of developing new antimicrobial agents.

Case Studies

- Metabolic Studies in Animal Models

- Impact on Inflammation

Research Findings

Recent research has focused on the compound's role in regulating membrane fluidity and its interactions with cellular components. For instance, it has been shown to affect the activity of enzymes involved in lipid metabolism, thereby influencing overall lipid homeostasis within cells .

Table 2: Summary of Findings on Glyceryl tri(pentadecanoate-D29)

Propriétés

IUPAC Name |

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJLWABDLPQTHL-LSVDMRBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H92O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.